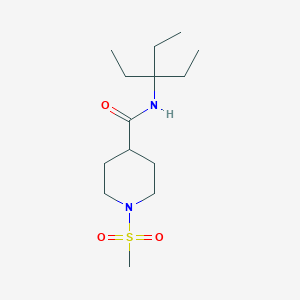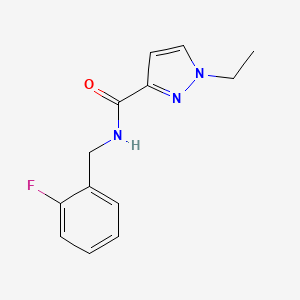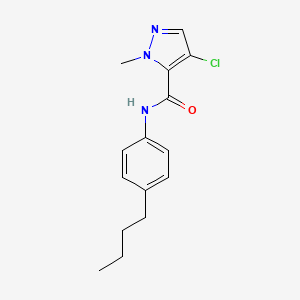
N-(4-butylphenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylphenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide, commonly known as BPC-157, is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. BPC-157 is a stable gastric pentadecapeptide that is derived from human gastric juice. It has been shown to have a wide range of effects, including accelerating the healing process of various tissues, reducing inflammation, and improving blood flow.
Mechanism of Action
The exact mechanism of action of BPC-157 is not fully understood. However, it has been shown to activate several signaling pathways that are involved in the healing process, including the FAK/PI3K/Akt pathway and the ERK1/2 pathway. BPC-157 also stimulates the production of growth factors, including VEGF and FGF-2, which play a crucial role in tissue repair and regeneration.
Biochemical and Physiological Effects:
BPC-157 has been shown to have a wide range of biochemical and physiological effects. It has been shown to accelerate the healing process of various tissues, reduce inflammation, and improve blood flow. BPC-157 also stimulates the production of growth factors, which play a crucial role in tissue repair and regeneration. Additionally, BPC-157 has been shown to have neuroprotective effects, including protecting against oxidative stress and reducing apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of BPC-157 for lab experiments is its stability. BPC-157 is a stable peptide that can be stored for long periods without degradation. Additionally, BPC-157 is relatively easy to synthesize using SPPS, which makes it readily available for research purposes. However, one limitation of BPC-157 is its relatively high cost compared to other peptides.
Future Directions
There are several future directions for research on BPC-157. One area of interest is the potential use of BPC-157 for the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease. BPC-157 has been shown to have neuroprotective effects, and further research is needed to determine its potential therapeutic applications in this area. Additionally, further research is needed to determine the optimal dosage and administration of BPC-157 for various conditions.
Synthesis Methods
BPC-157 is synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process involves the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support. The final product is then cleaved from the support and purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
BPC-157 has been extensively studied for its potential therapeutic applications. It has been shown to accelerate the healing process of various tissues, including bone, muscle, tendon, and ligament. BPC-157 has also been shown to reduce inflammation and improve blood flow, which may be beneficial for the treatment of a wide range of conditions, including arthritis, inflammatory bowel disease, and cardiovascular disease.
properties
IUPAC Name |
N-(4-butylphenyl)-4-chloro-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-3-4-5-11-6-8-12(9-7-11)18-15(20)14-13(16)10-17-19(14)2/h6-10H,3-5H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWGAXVMJQRSDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=C(C=NN2C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5348549.png)
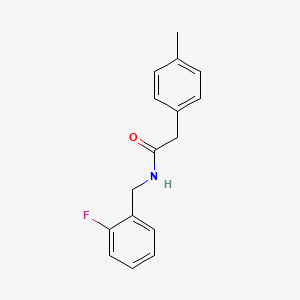
![2-(4-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5348559.png)
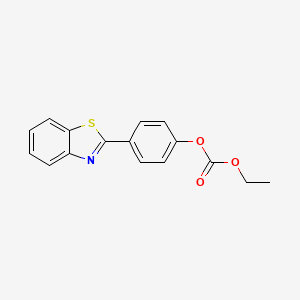
![{[5-(4-fluorophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5348571.png)
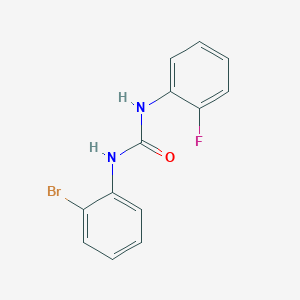
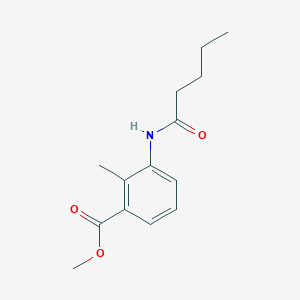
![rel-(4aS,8aR)-6-(1-cyclohexen-1-ylacetyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5348585.png)
![rel-(4aS,8aR)-6-[(3-methoxyphenyl)acetyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5348593.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5348600.png)
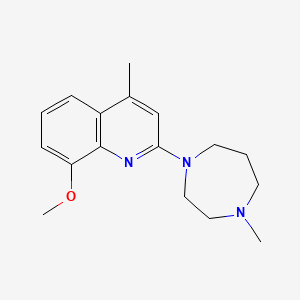
![6-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]carbonyl}-2,3-dimethyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5348607.png)
